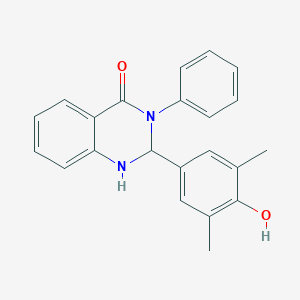![molecular formula C20H20N2O3S B300192 N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B300192.png)
N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide, also known as MNS, is a chemical compound that has been widely used in scientific research. Its unique structure and properties have made it a valuable tool for studying various biological processes.
科学研究应用
N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide has been widely used in scientific research for its ability to inhibit the activity of certain enzymes and proteins. It has been used to study the role of these enzymes and proteins in various biological processes, including cell signaling, gene expression, and cell cycle regulation. N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide has also been used to investigate the mechanisms of various diseases, including cancer and Alzheimer's disease.
作用机制
N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide works by binding to specific enzymes and proteins, inhibiting their activity. It has been shown to inhibit the activity of various proteins, including cyclin-dependent kinases, histone deacetylases, and heat shock proteins. By inhibiting these proteins, N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide can affect various biological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor, meaning it can target specific enzymes and proteins without affecting others. It is also relatively easy to synthesize and purify, making it readily available for research. However, N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide also has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the use of N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide in scientific research. One area of interest is the development of N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide-based therapies for various diseases, including cancer and Alzheimer's disease. Another area of interest is the investigation of the mechanisms of N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide action and the identification of new targets for N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide inhibition. Additionally, the development of new N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide analogs with improved properties and specificity is an area of active research.
In conclusion, N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide is a valuable tool for studying various biological processes. Its unique structure and properties have made it a widely used inhibitor in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide have been discussed in this paper.
合成方法
N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide can be synthesized using a variety of methods, including condensation reactions and sulfonation reactions. One common method involves the reaction of 2-naphthalenesulfonic acid with 3-(4-morpholinyl)aniline in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide in its pure form.
属性
产品名称 |
N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide |
|---|---|
分子式 |
C20H20N2O3S |
分子量 |
368.5 g/mol |
IUPAC 名称 |
N-(3-morpholin-4-ylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,20-9-8-16-4-1-2-5-17(16)14-20)21-18-6-3-7-19(15-18)22-10-12-25-13-11-22/h1-9,14-15,21H,10-13H2 |
InChI 键 |
ZMQJUPBCFJSOJX-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
C1COCCN1C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B300110.png)
![[5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B300112.png)


![Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300118.png)
![3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B300122.png)



![4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide](/img/structure/B300128.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B300132.png)
![{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B300135.png)
![N-(2,6-dimethylphenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300136.png)